N-[3-(morpholin-4-ylmethyl)phenyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-[3-(MORPHOLINOMETHYL)PHENYL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of morpholinomethyl and nitrophenyl groups in its structure suggests potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-[3-(MORPHOLINOMETHYL)PHENYL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves a multi-step process. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N~7~-[3-(MORPHOLINOMETHYL)PHENYL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions.
Condensation: The triazolopyrimidine core can undergo condensation reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Condensation: Electrophiles like aldehydes or ketones can be used in the presence of acid or base catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group yields an aminophenyl derivative, while nucleophilic substitution can introduce various functional groups at the morpholinomethyl position.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Mechanism of Action
The mechanism of action of N7-[3-(MORPHOLINOMETHYL)PHENYL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes such as JAK1, JAK2, or PHD-1 . It can also modulate receptor activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly as a CDK2 inhibitor.
Uniqueness
N~7~-[3-(MORPHOLINOMETHYL)PHENYL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific structural features, such as the combination of morpholinomethyl and nitrophenyl groups
Properties
Molecular Formula |
C23H21N7O4 |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[3-(morpholin-4-ylmethyl)phenyl]-5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C23H21N7O4/c31-22(26-18-5-1-3-16(11-18)14-28-7-9-34-10-8-28)21-13-20(27-23-24-15-25-29(21)23)17-4-2-6-19(12-17)30(32)33/h1-6,11-13,15H,7-10,14H2,(H,26,31) |
InChI Key |
ZWWUYCCATNQBAV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)NC(=O)C3=CC(=NC4=NC=NN34)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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